molecular formula C23H29N3O B022078 Opipramol CAS No. 315-72-0

Opipramol

Cat. No. B022078
CAS RN: 315-72-0
M. Wt: 363.5 g/mol
InChI Key: YNZFUWZUGRBMHL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Opipramol involves tricyclic structures that do not partake in the inhibition of biogenic amine uptake, unlike other tricyclic antidepressants. The binding affinity of Opipramol to sigma receptors and its neurochemical modulation properties are of particular interest in understanding its synthesis and mechanism​​.

Molecular Structure Analysis

Opipramol's molecular structure is key to its function as a sigma ligand and its interaction with the NMDA receptor complex. Its structure allows for significant neuroprotection and interaction with various receptors in the brain, which is fundamental to its pharmacological effects​​.

Chemical Reactions and Properties

Opipramol interacts with sigma receptors in the brain, which is significant for its anxiolytic and antidepressant effects. It's shown to interact with the dopaminergic system and has a notable affinity for sigma-1 and sigma-2 receptors, which contributes to its therapeutic effects​​​​.

Physical Properties Analysis

The solubility and stability of Opipramol can be improved through complexation, as demonstrated by its inclusion complexes with β-cyclodextrin. These complexes enhance the bioavailability of Opipramol, indicating the importance of physical properties in its formulation and therapeutic effectiveness​​.

Chemical Properties Analysis

Opipramol's chemical properties, such as its electrooxidative behavior and determination in biological fluids, are crucial for its pharmacokinetics and pharmacodynamics. Studies on its electrochemical behavior have provided insights into its oxidation mechanism and interactions within biological systems, further elucidating its chemical properties and therapeutic potential​​​​.

Safety And Hazards

Opipramol is harmful if swallowed and very toxic to aquatic life with long-lasting effects . It is recommended to avoid release to the environment . In case of ingestion, it is advised to rinse the mouth, not induce vomiting, and seek immediate medical attention .

properties

IUPAC Name

2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNZFUWZUGRBMHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

909-39-7 (hydrochloride)
Record name Opipramol [INN:BAN]
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DSSTOX Substance ID

DTXSID3023394
Record name Opipramol
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Molecular Weight

363.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Opipramol

CAS RN

315-72-0
Record name Opipramol
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Record name Opipramol [INN:BAN]
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Record name Opipramol
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Record name Opipramol
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Record name Opipramol
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Record name Opipramol
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Record name OPIPRAMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
HK Fun, WS Loh, MS Siddegowda… - … Section E: Structure …, 2011 - scripts.iucr.org
In the title compound (systematic name: 2-{4-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]piperazin-1-yl}ethanol), C23H29N3O, the 5H-dibenz[b,f]azepine and piperazine rings adopt boat and …
Number of citations: 5 scripts.iucr.org
S Mohapatra, NM Rath, A Agrawal… - Delhi Psychiatry Journal …, 2013 - academia.edu
… Results of this study showed that opipramol and imipramine are superior to placebo in treatment of neurotic depression. Opipramol has a more rapid onset of action than imipramine. …
Number of citations: 9 www.academia.edu
R Betz, T Gerber, E Hosten, BP Siddaraju… - … Section E: Structure …, 2011 - scripts.iucr.org
… Opipramol is a tricyclic compound with no reuptake-inhibiting properties. However, it has pronounced D2-, 5-HT2-, and H1-blocking potential and high affinity to sigma receptors (sigma-…
Number of citations: 9 scripts.iucr.org
HJ Möller, HP Volz, IW Reimann… - Journal of Clinical …, 2001 - journals.lww.com
… 5-HT 2 receptors by opipramol is less essential than the enhancing effect of opipramol on the dopamine release. Thus, Rao and associates 20 demonstrated that opipramol stimulates …
Number of citations: 169 journals.lww.com
HP Volz, HJ Möller, I Reimann, KD Stoll - European …, 2000 - Elsevier
… Opipramol is a psychopharmacon widely prescribed in Germany. Early trials with opipramol … Therefore, the efficacy of opipramol in somatoform disorders was evaluated using adequate …
Number of citations: 112 www.sciencedirect.com
JP Jasinski, AE Pek, BP Siddaraju… - … Section E: Structure …, 2010 - scripts.iucr.org
In the crystal structure of the title compound, C23H31N3O2+·2C6H2N3O7−, {systematic name: 1-[3-(5H-dibenz[b,f]azepin-5-yl)propyl]-4-(2-hydroxyethyl)piperazine-1,4-diium bis(2,4,6-…
Number of citations: 9 scripts.iucr.org
K Gerlach, T Uhlig, J Plathof, A Klassen, KD Stoll… - …, 2002 - karger.com
… To date, opipramol has not been … opipramol to lead to these effects. In order to test this possibility, 72 female patients were randomly assigned to 50 mg opipramol, 100 mg opipramol, or …
Number of citations: 18 karger.com
H Dursun, F Albayrak, M Bilici, F Koc, HH Alp… - Yakugaku …, 2009 - jstage.jst.go.jp
… antidepressant opipramol. This study aimed to investigate the antiulcer eŠects of opipramol and to … The antiulcer activities of 25, 50 and 100 mg/kg opipramol have been investigated on …
Number of citations: 24 www.jstage.jst.go.jp
H Jacobs - Journal of Neurology, Neurosurgery & Psychiatry, 1972 - jnnp.bmj.com
… opipramol (Insidon) and 13 on placebo. Patients were allocated blindly and at random to either opipramol or placebo, half having opipramol … mg thrice daily of opipramol or one placebo …
Number of citations: 26 jnnp.bmj.com
E Turhan, B Uslu - Analytical letters, 2008 - Taylor & Francis
… reported any monograph on opipramol, and no … of opipramol, the purpose of this investigation is the development of an electrochemical method capable of directly quantifying opipramol …
Number of citations: 12 www.tandfonline.com

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